molecular formula C12H3Cl5O B3066241 1,2,4,7,9-Pentachlorodibenzofuran CAS No. 71998-74-8

1,2,4,7,9-Pentachlorodibenzofuran

Cat. No.: B3066241
CAS No.: 71998-74-8
M. Wt: 340.4 g/mol
InChI Key: IYGVHNHWORPMFU-UHFFFAOYSA-N
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Description

1,2,4,7,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxicological effects .

Preparation Methods

The synthesis of 1,2,4,7,9-Pentachlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. Industrial production methods often utilize high-resolution gas chromatography and mass spectrometry to ensure the purity and concentration of the compound . The reaction conditions usually involve the use of chlorinating agents such as chlorine gas or other chlorinated compounds, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Chemical Reactions Analysis

1,2,4,7,9-Pentachlorodibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,2,4,7,9-Pentachlorodibenzofuran has several scientific research applications:

Mechanism of Action

The toxicological effects of 1,2,4,7,9-Pentachlorodibenzofuran are primarily mediated through its binding to the aryl hydrocarbon receptor (AhR). This binding leads to the activation of the receptor and subsequent induction of gene expression, particularly of the CYP1A1 and CYP1A2 genes . These genes are involved in the metabolism of xenobiotics and can lead to the production of reactive intermediates that contribute to the compound’s toxicity.

Comparison with Similar Compounds

1,2,4,7,9-Pentachlorodibenzofuran is part of a larger group of polychlorinated dibenzofurans, which include compounds such as:

  • 2,3,7,8-Tetrachlorodibenzofuran
  • 1,2,3,7,8-Pentachlorodibenzofuran
  • 2,3,4,7,8-Pentachlorodibenzofuran

These compounds share similar structures and toxicological properties but differ in the number and positions of chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its specific chemical and biological behavior .

Properties

IUPAC Name

1,2,4,7,9-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGVHNHWORPMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222277
Record name 1,2,4,7,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71998-74-8
Record name 1,2,4,7,9-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,7,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,7,9-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U39GHT9YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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